

# A Spectroscopic Comparison of 2-Bromo-6-phenoxy pyridine and its Derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-6-phenoxy pyridine

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This guide provides a detailed comparative analysis of the spectroscopic properties of **2-Bromo-6-phenoxy pyridine** and its derivatives. Understanding the spectral characteristics of these compounds is crucial for their synthesis, identification, and application in various research and development endeavors, including drug discovery and materials science. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for the characterization of this important class of molecules.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Bromo-6-phenoxy pyridine** and its analogous compounds. While experimental data for **2-Bromo-6-phenoxy pyridine** is not readily available in public databases, the provided data for closely related structures, such as 2-bromopyridine and 2-bromo-6-methoxy pyridine, allows for a predictive analysis of its spectral features.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted and Experimental)

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
2-Bromopyridine	CDCl <sub>3</sub>	~8.35 (ddd, 1H), ~7.53 (ddd, 1H), ~7.45 (ddd, 1H), ~7.24 (ddd, 1H)[1]
2-Bromo-6-methoxypyridine	CDCl <sub>3</sub>	~7.4 (t, 1H), ~6.9 (d, 1H), ~6.7 (d, 1H), 3.9 (s, 3H)
2-Bromo-6-phenoxy pyridine (Predicted)	CDCl <sub>3</sub>	~7.6-7.8 (m, 1H, Py-H), ~7.2-7.5 (m, 2H, Ph-H), ~7.0-7.2 (m, 3H, Ph-H), ~6.8-7.0 (m, 2H, Py-H)
2-Bromo-6-(4-chlorophenoxy)pyridine (Predicted)	CDCl <sub>3</sub>	~7.6-7.8 (m, 1H, Py-H), ~7.3-7.5 (d, 2H, Ph-H), ~7.0-7.2 (d, 2H, Ph-H), ~6.8-7.0 (m, 2H, Py-H)

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted and Experimental)

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm
2-Bromopyridine	CDCl <sub>3</sub>	~150.3, ~142.4, ~138.6, ~128.4, ~122.8[1]
2-Bromo-6-methoxypyridine	CDCl <sub>3</sub>	~163.5, ~142.0, ~140.0, ~112.0, ~105.0, ~54.0
2-Bromo-6-phenoxy pyridine (Predicted)	CDCl <sub>3</sub>	~163.0 (C-O), ~153.0 (C-OAr), ~142.0 (C-Br), ~140.0 (Py-CH), ~130.0 (Ph-CH), ~125.0 (Ph-CH), ~121.0 (Ph-CH), ~118.0 (Py-CH), ~110.0 (Py-CH)
2-Bromo-6-(4-chlorophenoxy) pyridine (Predicted)	CDCl <sub>3</sub>	~162.8 (C-O), ~151.5 (C-OAr), ~142.1 (C-Br), ~140.2 (Py-CH), ~130.5 (Ph-C), ~129.5 (Ph-CH), ~122.5 (Ph-CH), ~118.5 (Py-CH), ~110.5 (Py-CH)

Table 3: Key IR Absorption Frequencies (Predicted and Experimental)

Compound	Sample Prep	$\nu$ (C-Br) $\text{cm}^{-1}$	$\nu$ (C-O-C) $\text{cm}^{-1}$	$\nu$ (C=N), $\nu$ (C=C) $\text{cm}^{-1}$	$\nu$ (C-H) aromatic $\text{cm}^{-1}$
2-Bromopyridine	Neat	~750	-	~1580, 1460	~3060
2-Bromo-6-methoxypyridine	Neat	~770	~1250, 1030	~1570, 1450	~3070
2-Bromo-6-phenoxy pyridine (Predicted)	KBr	~760	~1240 (asym), ~1070 (sym)	~1580, 1480	~3050
2-Bromo-6-(4-chlorophenoxy) pyridine (Predicted)	KBr	~760	~1245 (asym), ~1080 (sym)	~1585, 1485	~3055

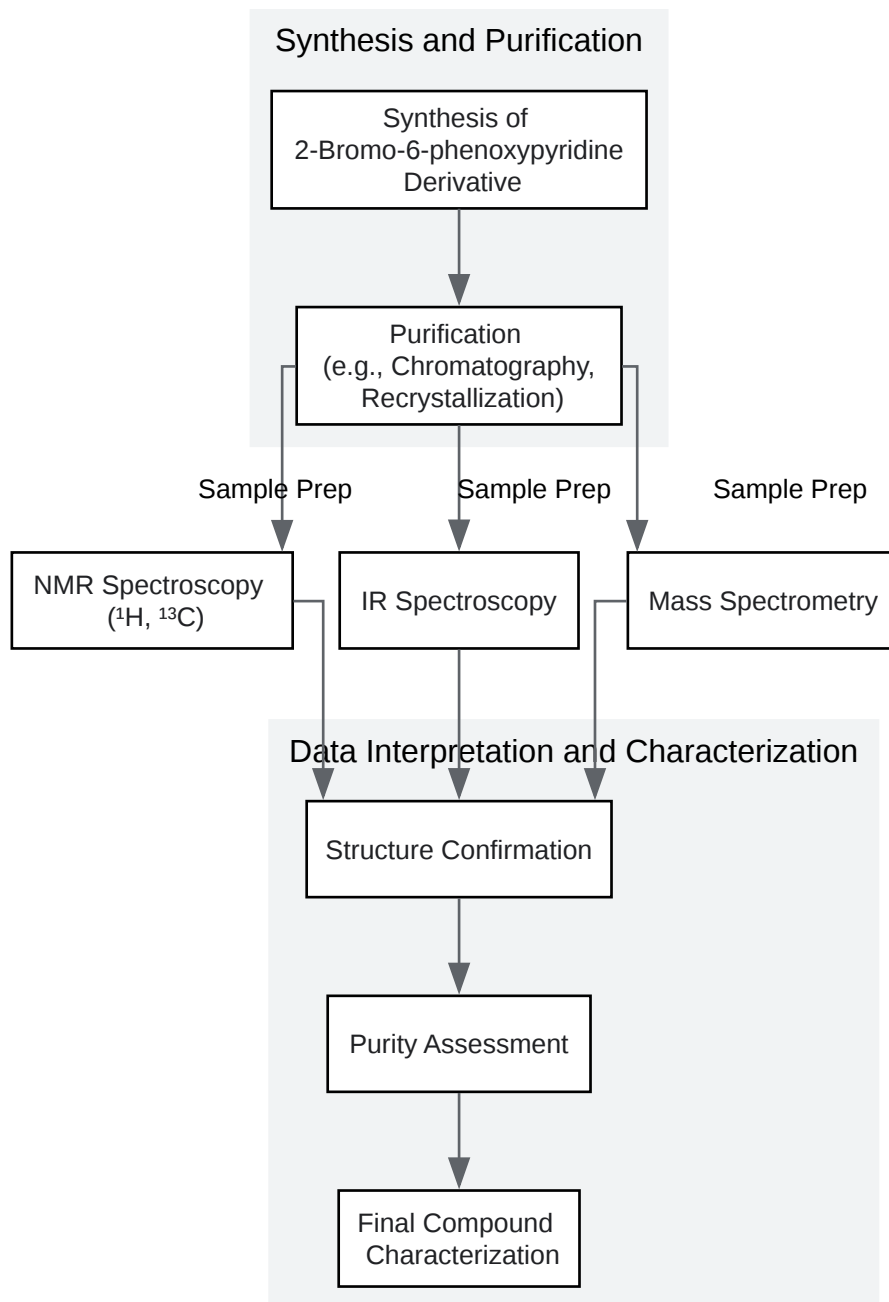
Table 4: Mass Spectrometry Data (Predicted and Experimental)

Compound	Ionization Mode	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Bromopyridine	EI	157/159 ([M] <sup>+</sup> )[2][3]	78 ([M-Br] <sup>+</sup> )
2-Bromo-6-methoxypyridine	EI	187/189 ([M] <sup>+</sup> )	172/174 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 158/160 ([M-CHO] <sup>+</sup> ), 78 ([M-Br-OCH <sub>3</sub> ] <sup>+</sup> )
2-Bromo-6-phenoxy pyridine (Predicted)	EI	249/251 ([M] <sup>+</sup> )	170 ([M-Br] <sup>+</sup> ), 156 ([M-OPh] <sup>+</sup> ), 77 ([Ph] <sup>+</sup> )
2-Bromo-6-(4-chlorophenoxy) pyridine (Predicted)	EI	283/285/287 ([M] <sup>+</sup> )	204/206 ([M-Br] <sup>+</sup> ), 156 ([M-OArCl] <sup>+</sup> ), 111 ([ArCl] <sup>+</sup> )

## Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of synthesized **2-Bromo-6-phenoxy**pyridine and its derivatives.

## General Spectroscopic Analysis Workflow



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Caption: Workflow for spectroscopic analysis.

## Detailed Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented in this guide. Actual parameters may need to be optimized for specific instruments and samples.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- $^1\text{H}$  NMR Spectroscopy:
  - Instrument: 400 MHz NMR spectrometer.
  - Parameters: Acquire spectra at room temperature. A typical experiment involves a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
- $^{13}\text{C}$  NMR Spectroscopy:
  - Instrument: 100 MHz NMR spectrometer.
  - Parameters: Acquire spectra with proton decoupling. A typical experiment involves a  $45^\circ$  pulse width, a relaxation delay of 2-5 seconds, and the acquisition of 1024-4096 scans to achieve a good signal-to-noise ratio.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid Samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.
  - Liquid Samples: Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.
- Data Acquisition:

- Instrument: FT-IR spectrometer.
- Parameters: Record the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography (GC) is a common method for sample introduction. The GC column separates the components of a mixture before they enter the mass spectrometer. Direct infusion via a syringe pump can be used for pure samples.
- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used for this class of compounds.
- Mass Analysis:
  - Instrument: Quadrupole or Time-of-Flight (TOF) mass analyzer.
  - Parameters: Scan a mass-to-charge ( $m/z$ ) range appropriate for the expected molecular weight of the compound and its fragments (e.g.,  $m/z$  50-500).
- Data Analysis: Identify the molecular ion peak ( $[M]^+$ ), which should exhibit the characteristic isotopic pattern for bromine ( $^{19}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio). Analyze the fragmentation pattern to further confirm the structure.

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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)